11H-PerfluoroUndécanoate d'Éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ethyl 11H-perfluoroundecanoate has a wide range of applications in scientific research due to its unique properties:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 11H-perfluoroundecanoate can be synthesized through the esterification of 11H-perfluoroundecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 11H-perfluoroundecanoate involves similar esterification processes but on a larger scale. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtaining a high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 11H-perfluoroundecanoate primarily undergoes substitution reactions due to the presence of the ester functional group. It can also participate in hydrolysis reactions under acidic or basic conditions to yield 11H-perfluoroundecanoic acid and ethanol .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophilic reagents such as amines or alcohols can react with the ester group to form amides or other esters.

Major Products:

Hydrolysis: 11H-perfluoroundecanoic acid and ethanol.

Substitution: Amides or other esters depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of ethyl 11H-perfluoroundecanoate is largely dependent on its chemical structure. The high fluorine content provides the compound with exceptional stability and resistance to chemical degradation. In biological systems, it interacts with lipid membranes and proteins, potentially altering their function and stability . The ester group can undergo hydrolysis, releasing 11H-perfluoroundecanoic acid, which may further interact with cellular components .

Comparaison Avec Des Composés Similaires

Methyl 11H-perfluoroundecanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

11H-perfluoroundecanoic acid: The parent acid of ethyl 11H-perfluoroundecanoate.

Ethyl 9H-perfluorononanoate: A shorter-chain analog with similar properties.

Uniqueness: Ethyl 11H-perfluoroundecanoate is unique due to its specific chain length and the presence of an ethyl ester group, which imparts distinct physical and chemical properties compared to its analogs. The longer chain length provides higher thermal stability and chemical resistance, making it suitable for specialized applications .

Activité Biologique

Ethyl 11H-perfluoroundecanoate (CAS Number: 1649-56-5) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its interactions within biological systems, potential toxicity, and implications for human health and the environment.

Ethyl 11H-perfluoroundecanoate is an ester derived from 11H-perfluoroundecanoic acid and ethanol. Its chemical structure is characterized by a long perfluorinated carbon chain, which imparts significant stability and resistance to degradation. The compound has a boiling point of approximately 118 °C at 9 mmHg .

The biological activity of ethyl 11H-perfluoroundecanoate is primarily influenced by its high fluorine content, which affects its interaction with lipid membranes and proteins. This interaction can alter membrane fluidity and protein function, leading to various biological effects. The compound exhibits low reactivity due to the strength of carbon-fluorine bonds, making it resistant to metabolic degradation .

Biological Activity and Toxicity

Research indicates that perfluoroalkyl substances (PFAS), including ethyl 11H-perfluoroundecanoate, can bioaccumulate in living organisms. Studies have shown that exposure to PFAS is associated with adverse health effects, including endocrine disruption, immune system impairment, and developmental issues .

Case Studies

- Human Exposure and Health Effects : A study on the association between PFAS exposure and health outcomes found that higher serum concentrations of PFAS were linked to earlier menopause in women. This suggests potential reproductive toxicity associated with these compounds .

- Animal Studies : In a rat model, exposure to various PFAS, including related compounds, demonstrated alterations in spermatogenesis without significant reductions in germ cell viability. However, exposure did affect the expression of key markers for germ cells .

Environmental Impact

Ethyl 11H-perfluoroundecanoate is highly persistent in the environment, raising concerns about its ecological effects. It has been found to accumulate in aquatic organisms and can biomagnify through food chains, posing risks to apex predators . The compound's stability makes it challenging to degrade using conventional methods, leading to ongoing environmental contamination issues.

Comparative Analysis

To understand the unique properties of ethyl 11H-perfluoroundecanoate relative to other fluorinated compounds, a comparison with similar substances is useful:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Ethyl 11H-perfluoroundecanoate | Ester | High stability; potential for bioaccumulation |

| Methyl 11H-perfluoroundecanoate | Ester | Similar stability but shorter chain length |

| Perfluorooctanoic acid (PFOA) | Carboxylic acid | Known for toxicity; widespread environmental presence |

| Perfluorononanoic acid (PFNA) | Carboxylic acid | Similar properties; linked to developmental toxicity |

Propriétés

IUPAC Name |

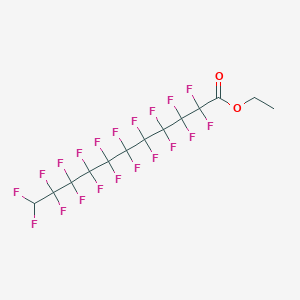

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F20O2/c1-2-35-4(34)6(18,19)8(22,23)10(26,27)12(30,31)13(32,33)11(28,29)9(24,25)7(20,21)5(16,17)3(14)15/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQORHOKRJWQEIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371928 |

Source

|

| Record name | Ethyl 11H-perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649-56-5 |

Source

|

| Record name | Ethyl 11H-perfluoroundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.